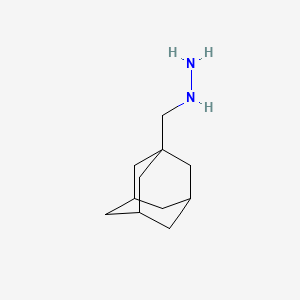
(ADAMANTAN-1-YLMETHYL)HYDRAZINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(ADAMANTAN-1-YLMETHYL)HYDRAZINE: is a chemical compound that features an adamantane moiety linked to a hydrazine group. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. The hydrazine group, on the other hand, is a functional group consisting of two nitrogen atoms connected by a single bond, often used in various chemical reactions due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (ADAMANTAN-1-YLMETHYL)HYDRAZINE typically involves the reaction of adamantane derivatives with hydrazine. One common method is the reaction of adamantane-1-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation to ensure the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (ADAMANTAN-1-YLMETHYL)HYDRAZINE can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce different hydrazine derivatives.
Scientific Research Applications
Chemistry: (ADAMANTAN-1-YLMETHYL)HYDRAZINE is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, the compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity.
Medicine: The hydrazine group in this compound makes it a candidate for drug development, particularly in designing antiviral and anticancer agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of (ADAMANTAN-1-YLMETHYL)HYDRAZINE involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(ADAMANTAN-1-YLMETHYL)AMINE: Similar structure but with an amine group instead of hydrazine.
(ADAMANTAN-1-YLMETHYL)HYDROXYLAMINE: Contains a hydroxylamine group.
(ADAMANTAN-1-YLMETHYL)THIOHYDRAZINE: Features a thiohydrazine group.
Uniqueness: (ADAMANTAN-1-YLMETHYL)HYDRAZINE is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity compared to its analogs. The combination of the adamantane moiety and hydrazine group makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1-adamantylmethylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c12-13-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,13H,1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSZCHVZFSTNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
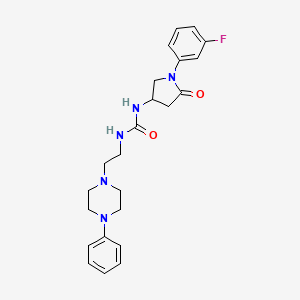
![(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(2-fluorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2613991.png)
![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2613992.png)
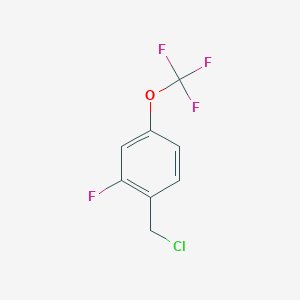

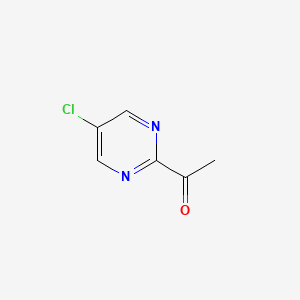
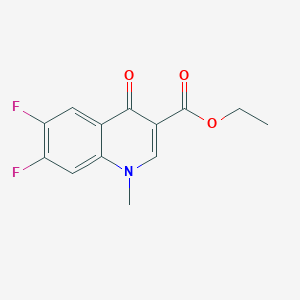
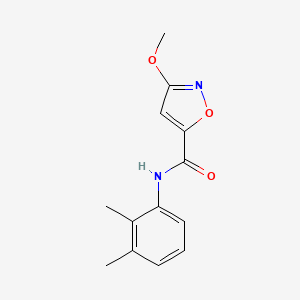
![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)
![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)
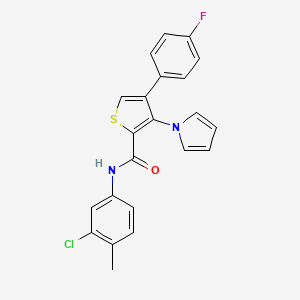
![3-[7-(benzyloxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B2614005.png)
![5-chloro-2-methoxy-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2614006.png)
![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)
